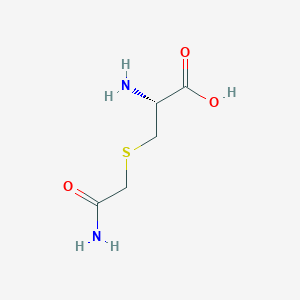

Cysteine-S-Acetamide

Übersicht

Beschreibung

Cystein-S-Acetamid ist eine organische Verbindung, die zur Klasse der L-Cystein-S-Konjugate gehört. Es zeichnet sich durch das Vorhandensein einer Thio-Gruppe aus, die mit L-Cystein konjugiert ist. Die Summenformel von Cystein-S-Acetamid lautet C₅H₁₀N₂O₃S, und es hat ein Molekulargewicht von 178,21 g/mol

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cystein-S-Acetamid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von L-Cystein mit Acetamid in Gegenwart eines geeigneten Katalysators. Die Reaktion findet typischerweise unter milden Bedingungen statt, mit Temperaturen im Bereich von 25 °C bis 50 °C und einem pH-Wert von etwa 7,5 bis 8,5. Der Prozess beinhaltet die Bildung einer Thioetherbindung zwischen den Cystein- und Acetamidmolekülen .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Cystein-S-Acetamid häufig die großtechnische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter wie Temperatur, pH-Wert und Reaktionszeit streng kontrolliert werden. Das Endprodukt wird in der Regel durch Kristallisation oder chromatographische Verfahren gereinigt, um seine Eignung für verschiedene Anwendungen zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Cystein-S-Acetamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden von den in der Verbindung vorhandenen funktionellen Gruppen beeinflusst, wie z. B. den Amino-, Carboxyl- und Thioethergruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Cystein-S-Acetamid kann unter sauren oder neutralen Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden. Die Oxidation führt in der Regel zur Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Diese Reaktionen führen häufig zur Bildung von Thiolen oder Disulfiden.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Cystein-S-Acetamid zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Thiolen oder Disulfiden führen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cysteine-S-Acetamide can be synthesized through several methods. One common approach involves the reaction of L-cysteine with acetamide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a pH of around 7.5 to 8.5. The process involves the formation of a thioether bond between the cysteine and acetamide molecules .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reaction time. The final product is usually purified through crystallization or chromatography techniques to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cysteine-S-Acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino, carboxyl, and thioether groups.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions. The oxidation typically leads to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of thiols or disulfides.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Cysteine-S-acetamide serves as a versatile building block in organic synthesis. Its functional groups allow for the creation of more complex molecules, making it integral in the development of new chemical entities.

In biological contexts, this compound is utilized to investigate protein structure and function. It can be incorporated into peptides to study the role of cysteine residues in enzymatic activity and protein folding.

Case Study: Protein Folding and Enzymatic Activity

Research has shown that incorporating this compound into proteins can influence their folding pathways and stability. For instance, studies on enzyme kinetics have demonstrated that modifications at cysteine sites can alter enzymatic efficiency significantly, providing insights into the mechanisms of action for various enzymes.

Medical Applications

This compound has potential therapeutic implications, particularly in modulating redox reactions within biological systems. Its antioxidant properties are being explored for treating oxidative stress-related diseases.

Case Study: Antioxidant Properties

A study highlighted the compound's ability to scavenge free radicals, suggesting its utility in developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases . The mechanism involves the compound acting as an electron donor, thereby stabilizing reactive oxygen species.

Industrial Applications

In industrial settings, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a precursor in synthesizing various compounds makes it a key player in chemical manufacturing processes.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for drug synthesis |

| Agrochemicals | Serves as a building block for pesticides and herbicides |

| Specialty Chemicals | Employed in formulations requiring specific reactivity |

Case Study: Targeted Covalent Inhibitors

Research into covalent inhibitors has shown that derivatives of this compound can selectively inhibit disease-associated proteins by targeting specific cysteine residues within these proteins. This approach enhances drug specificity and reduces off-target effects, which is particularly important in therapeutic contexts .

Wirkmechanismus

The mechanism of action of Cysteine-S-Acetamide involves its interaction with molecular targets and pathways in biological systems. The compound can modulate redox reactions by acting as an electron donor or acceptor. It interacts with enzymes and proteins through its amino and thioether groups, influencing their activity and stability. The specific pathways involved depend on the context of its use, such as in therapeutic applications or biochemical research .

Vergleich Mit ähnlichen Verbindungen

Cystein-S-Acetamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Cystein: Im Gegensatz zu Cystein-S-Acetamid ist Cystein eine natürlich vorkommende Aminosäure mit einer freien Thiolgruppe. Es ist ein wichtiger Bestandteil von Proteinen und Enzymen und spielt eine entscheidende Rolle bei Redoxreaktionen und dem Zellstoffwechsel.

N-Acetylcystein: Diese Verbindung ist ein Derivat von Cystein mit einer Acetylgruppe, die an der Aminogruppe gebunden ist. Es wird in medizinischen Behandlungen häufig als Mukolytikum und Antioxidans eingesetzt.

S-Carbamidomethylcystein: Ähnlich wie Cystein-S-Acetamid hat diese Verbindung eine Carbamoylmethylgruppe, die an das Cysteinmolekül gebunden ist.

Cystein-S-Acetamid ist aufgrund seiner spezifischen strukturellen Merkmale und Reaktivität einzigartig, die es für eine Vielzahl von Anwendungen in verschiedenen wissenschaftlichen Bereichen geeignet machen.

Eigenschaften

IUPAC Name |

2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKYKPOTSJWPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17528-66-4 | |

| Record name | NSC14160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.